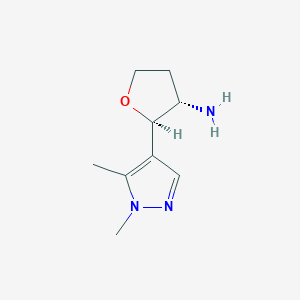![molecular formula C29H40N2O3Si B12932544 tert-Butyl (2S,3R,3aS,6R,7aR)-3-((tert-butyldiphenylsilyl)oxy)octahydro-1H-2,6-methanopyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B12932544.png)
tert-Butyl (2S,3R,3aS,6R,7aR)-3-((tert-butyldiphenylsilyl)oxy)octahydro-1H-2,6-methanopyrrolo[3,2-b]pyridine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (2S,3R,3aS,6R,7aR)-3-((tert-butyldiphenylsilyl)oxy)octahydro-1H-2,6-methanopyrrolo[3,2-b]pyridine-1-carboxylate: is a complex organic compound that belongs to the class of silyl ethers. These compounds are often used in organic synthesis due to their stability and reactivity. The compound features a tert-butyldiphenylsilyl group, which is commonly used as a protecting group for alcohols in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the protection of hydroxyl groups, cyclization reactions, and the introduction of the silyl ether group. Common reagents used in these reactions include tert-butyldiphenylsilyl chloride, bases like triethylamine, and solvents such as dichloromethane.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimized reaction conditions to maximize yield and purity. This may include the use of automated synthesis equipment and high-throughput screening of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the silyl ether group.
Reduction: Reduction reactions may target the carboxylate group or other functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, particularly at the silyl ether group.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a silyl ether oxide, while reduction could produce an alcohol or amine derivative.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its stability and reactivity make it a valuable tool in organic synthesis.
Biology
In biological research, silyl ethers are often used to protect hydroxyl groups during the synthesis of biologically active molecules.
Medicine
In medicinal chemistry, compounds like this are used in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Industry
In the chemical industry, silyl ethers are used in the production of various materials, including polymers and resins.
Mechanism of Action
The mechanism of action for this compound involves its reactivity as a silyl ether. The tert-butyldiphenylsilyl group can be selectively removed under mild conditions, allowing for the deprotection of hydroxyl groups in complex molecules. This makes it a valuable tool in multi-step organic synthesis.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyldimethylsilyl ether
- Trimethylsilyl ether
- Triisopropylsilyl ether
Uniqueness
The uniqueness of tert-Butyl (2S,3R,3aS,6R,7aR)-3-((tert-butyldiphenylsilyl)oxy)octahydro-1H-2,6-methanopyrrolo[3,2-b]pyridine-1-carboxylate lies in its specific stereochemistry and the presence of the tert-butyldiphenylsilyl group. This combination provides unique reactivity and stability, making it particularly useful in complex synthetic routes.
Properties
Molecular Formula |
C29H40N2O3Si |
|---|---|
Molecular Weight |
492.7 g/mol |
IUPAC Name |
tert-butyl (1S,2R,3S,6R,8R)-2-[tert-butyl(diphenyl)silyl]oxy-4,9-diazatricyclo[4.3.1.03,8]decane-9-carboxylate |
InChI |
InChI=1S/C29H40N2O3Si/c1-28(2,3)33-27(32)31-23-17-20-18-24(31)26(25(23)30-19-20)34-35(29(4,5)6,21-13-9-7-10-14-21)22-15-11-8-12-16-22/h7-16,20,23-26,30H,17-19H2,1-6H3/t20-,23-,24+,25+,26+/m1/s1 |
InChI Key |
GXHJGMHVCORGJJ-MTKOPPBXSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H]2C[C@@H]3C[C@H]1[C@@H]([C@H]2NC3)O[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C(C)(C)C |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CC3CC1C(C2NC3)O[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Bromo-9-(3-chloro-5-fluorophenyl)-6,7-dihydro-5H,9H-[1,2,4]triazolo[5,1-c][1,4]oxazepine](/img/structure/B12932471.png)
![1,3-Bis[(morpholin-4-yl)methyl]-2-sulfanylideneimidazolidin-4-one](/img/structure/B12932491.png)
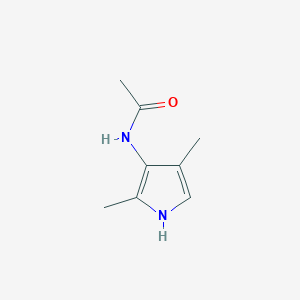
![5-Bromo-2-methyl-6-phenylimidazo[2,1-b][1,3]thiazole](/img/structure/B12932510.png)
![2-Bromo-8-(3-chloro-5-fluorophenoxy)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12932514.png)
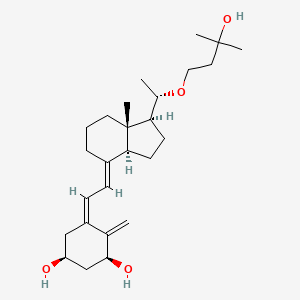
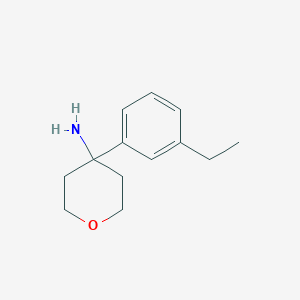
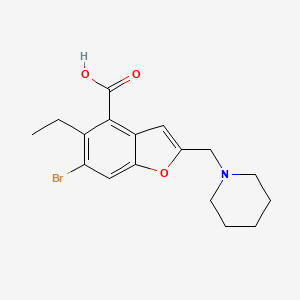
![1H-Naphtho[2,1-b][1,4]thiazin-2(3H)-one hydrochloride](/img/structure/B12932534.png)
![Acetamide, N-[3-[6-[(3,4,5-trimethoxyphenyl)amino]pyrazinyl]phenyl]-](/img/structure/B12932539.png)
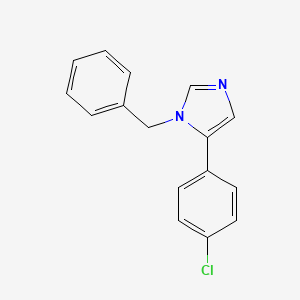
![4-Fluoro-7-(methylsulfonyl)-2,3-dihydrospiro[indene-1,2'-[1,3]dioxolane]](/img/structure/B12932555.png)
